molecular formula C16H23NO4 B2483265 2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid CAS No. 1404638-84-1

2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid

Cat. No. B2483265
CAS RN: 1404638-84-1
M. Wt: 293.363
InChI Key: IGJRSXKWHUKWOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid" and related compounds typically involves multiple steps, including protection of amino groups, alkylation, and selective cleavage. A relevant synthesis approach is demonstrated by the facile synthesis of tert-butyl ester derivatives of N-protected amino acids, where N-protected amino acids are esterified with tert-butyl bromide in the presence of a catalyst and base, yielding high-purity products under mild conditions (Chevallet et al., 1993). Another example is the synthesis of orthogonally protected amino acids, illustrating the versatility of tert-butoxycarbonyl protection in synthesizing complex amino acid derivatives (Hsiao, 1998).

Molecular Structure Analysis

Molecular structure and conformation analysis are crucial for understanding the chemical and physical properties of "2-((tert-Butoxycarbonyl)amino)-2-mesitylacetic acid". Studies on similar compounds have highlighted the importance of X-ray crystallography and NMR spectroscopy in determining molecular conformation and stereochemistry. For example, the crystal and molecular structure analysis of related compounds provides insights into their conformational preferences and intermolecular interactions, which are essential for predicting their reactivity and behavior in various chemical environments (Cetina et al., 2003).

Scientific Research Applications

Palladium-Catalyzed Tert-Butoxycarbonylation

Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides results in iminocarboxylates, precursors to fluorinated alpha-amino acids. This process is significant for producing 2-substituted 2-amino-3,3,3-trifluoropropanoic acid derivatives with potential applications in pharmaceuticals and material science (Amii et al., 2000).

Catalyst for N-tert-Butoxycarbonylation of Amines

Heteropoly acid H3PW12O40 is used as a catalyst for N-tert-butoxycarbonylation of amines. This process is eco-friendly and chemoselective, proving significant in synthesizing N-Boc derivatives of chiral amino alcohols and esters (Heydari et al., 2007).

Synthesis and Polymerization of Amino Acid-Derived Acetylene Monomers

Novel amino acid-derived acetylene monomers, synthesized using N-(tert-butoxycarbonyl)-l-alanine, are polymerized to form polymers with unique properties. These polymers exhibit specific rotations and CD signals, indicating potential applications in material science and bioengineering (Gao et al., 2003).

Solid-Phase Synthesis of Peptide α-Carboxamides

N-tert.-Butoxycarbonyl-amino acids are utilized in the solid-phase synthesis of peptide α-carboxamides. This method is crucial for developing peptide-based pharmaceuticals and research tools (Gaehde & Matsueda, 2009).

Synthesis of Benzyl 2-(S)-[(tert-Butoxycarbonyl)amino]-ω-Iodoalkanoates

Efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates are developed from natural or protected l-amino acids. These compounds are vital for the production of pharmaceuticals and complex organic molecules (Koseki et al., 2011).

Synthesis of 2-Adamantyloxycarbonyl as an Amino-Protecting Group

The development of 2-adamantyloxycarbonyl (2-Adoc) as a new amino-protecting group demonstrates its utility in solid-phase peptide synthesis. This innovation is crucial for advancing peptide therapeutics and biochemical research (Nishiyama et al., 1994).

Safety and Hazards

Boc-protected compounds can cause skin and eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling these compounds .

Future Directions

The use of Boc-protected amino acids and their ionic liquids (Boc-AAILs) in peptide synthesis and other organic reactions is a promising area of research . The development of new synthetic methods and applications of these compounds could expand their utility in organic synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid and (4-{(2s)-2-[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl}phenyl)methaneseleninic acid, have been reported to target receptor-type tyrosine-protein phosphatase beta and tyrosine-protein phosphatase non-receptor type 1 respectively . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The tert-butoxycarbonyl (boc) group is a widely used amine protecting group in organic synthesis . It is typically removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process could potentially lead to changes in the target proteins, affecting their function .

Biochemical Pathways

Amino acids and their derivatives, including those with boc protection, play significant roles in various biochemical pathways, influencing the secretion of anabolic hormones, mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Pharmacokinetics

The presence of the boc group could potentially influence these properties, as it can increase the compound’s stability and resistance to metabolic degradation .

Result of Action

The removal of the boc group from the compound could potentially lead to changes in the structure and function of the target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. . Furthermore, the use of ionic liquids as solvents can provide several advantages, including low viscosity, high thermal stability, and the ability to extract water-soluble organic molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,4,6-trimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-9-7-10(2)12(11(3)8-9)13(14(18)19)17-15(20)21-16(4,5)6/h7-8,13H,1-6H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJRSXKWHUKWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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